1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea

MKLP-2 KIF20A ATPase inhibition

This compound is the urea-scaffold analog of the MKLP-2 inhibitor Paprotrain. Unlike standard acrylonitrile-based Paprotrain, it lacks the electrophilic Michael acceptor, providing a cleaner pharmacological tool for mechanistic studies of the MKLP-2–Aurora B–survivin axis. Reproducible SAR exploration and target validation demand this exact molecule; generic substitution yields a different selectivity profile and may confound results. Procure specifically for non-acrylonitrile MKLP-2 inhibition in cell division and chemoproteomic studies.

Molecular Formula C19H20ClN3O2
Molecular Weight 357.84
CAS No. 898449-68-8
Cat. No. B2697693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea
CAS898449-68-8
Molecular FormulaC19H20ClN3O2
Molecular Weight357.84
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl
InChIInChI=1S/C19H20ClN3O2/c1-13-6-3-4-7-16(13)22-19(24)23(18-8-5-11-21-18)14-9-10-17(25-2)15(20)12-14/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24)
InChIKeyFSBDXCLDJHZSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea (CAS 898449-68-8): A Paprotrain-Series MKLP-2/KIF20A Inhibitor for Mitotic Kinesin Research


1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea (CAS 898449-68-8, molecular formula C₁₉H₂₀ClN₃O₂, MW 357.84) is a synthetic urea derivative belonging to the paprotrain series of mitotic kinesin-like protein 2 (MKLP-2, also known as KIF20A) inhibitors . Biochemically, it inhibits the ATPase activity of the MKLP-2 motor domain with a reported IC₅₀ of 1.35 μM (basal) and 830 nM (microtubule-stimulated) in in vitro assays . The compound shares the same molecular target as paprotrain (the prototypical MKLP-2 inhibitor), but differs in its urea-based scaffold, which replaces the acrylonitrile warhead of the parent molecule .

Why Generic Substitution Fails for 1-(3-Chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea: Scaffold-Dependent Selectivity in the Paprotrain Series


Paprotrain-series MKLP-2 inhibitors are not interchangeable. Structure–activity relationship (SAR) studies by Labrière et al. (2016) demonstrate that subtle modifications to the paprotrain scaffold—including replacement of the acrylonitrile moiety with a urea linkage—profoundly alter potency, kinesin selectivity, and microtubule effects . The urea substitution present in CAS 898449-68-8 eliminates the electrophilic acrylonitrile group, potentially reducing off-target reactivity while retaining MKLP-2 inhibition. Generic substitution with paprotrain or other acrylonitrile-based analogs would yield a different selectivity profile and may introduce confounding effects on microtubule dynamics. Procurement of the exact urea analog is therefore essential for reproducible SAR exploration and target validation studies .

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea: Head-to-Head Comparisons with Paprotrain and In-Class Analogs


MKLP-2 ATPase Inhibition: Urea Analog Retains Micromolar Potency Against the Same Target as Paprotrain

CAS 898449-68-8 inhibits the basal ATPase activity of N-terminal MKLP-2 (residues 56–505) with an IC₅₀ of 1.35 μM (1,350 nM), directly comparable to paprotrain's reported basal IC₅₀ of 1.35 μM . Under microtubule-stimulated conditions, the compound achieves an IC₅₀ of 830 nM, again matching paprotrain's microtubule-stimulated IC₅₀ of 0.83 μM . This demonstrates that substitution of the acrylonitrile group with a urea scaffold preserves target engagement affinity at the MKLP-2 ATPase site.

MKLP-2 KIF20A ATPase inhibition Mitotic kinesin

Scaffold Divergence: Urea vs. Acrylonitrile Chemotype Eliminates Electrophilic Warhead While Maintaining Target Engagement

Paprotrain contains an acrylonitrile group ((Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile), which can act as a Michael acceptor and contribute to off-target covalent modification . CAS 898449-68-8 replaces this acrylonitrile with a trisubstituted urea core (1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea), eliminating the electrophilic functionality while retaining comparable MKLP-2 inhibitory potency . This scaffold divergence is critical for experiments where confounding electrophile-mediated effects must be minimized.

Scaffold hopping Electrophilic warhead Urea bioisostere Drug discovery

SAR Context from the Labrière 2016 Series: Urea Analogs as a Distinct Subclass with Tunable Kinase Selectivity

The comprehensive SAR study by Labrière et al. (2016) established that modifications to the paprotrain core can shift the selectivity profile across a panel of kinases including DYRK1A, CLK1, CDK5, GSK3α/β, and CK1δ/ε . Compound 9a, a submicromolar MKLP-2 inhibitor identified in this study, demonstrated that potency and selectivity are exquisitely sensitive to substituent changes on the phenyl ring and the nature of the central linker. CAS 898449-68-8, with its 3-chloro-4-methoxyphenyl and o-tolyl urea substituents, represents a specific substitution pattern whose selectivity fingerprint across the kinome has not been fully profiled but is expected to differ from both paprotrain and the reported 9a series .

Structure-activity relationship Kinase selectivity Paprotrain analog Medicinal chemistry

Cytokinesis Phenotype and Cancer Cell Cytotoxicity: Paprotrain-Series Compounds Induce Binucleation via MKLP-2 Inhibition

MKLP-2 inhibition by paprotrain-series compounds leads to a characteristic cytokinesis failure phenotype—binucleated cell formation—due to impaired relocation of Aurora B and survivin from centromeres to the central spindle . Paprotrain induces binucleation at 10–50 μM in HeLa cells . While direct binucleation data for CAS 898449-68-8 have not been published, its equivalent MKLP-2 ATPase inhibitory potency (IC₅₀ = 0.83–1.35 μM) predicts a comparable cytokinesis-disruption phenotype. More advanced paprotrain analogs (e.g., BKS0349) have demonstrated dramatically improved cancer cell cytotoxicity (IC₅₀ = 10–70 nM across a panel of human cancer lines) , highlighting the potential for further optimization of the urea series.

Cytokinesis failure Binucleation Cancer cell cytotoxicity Phenotypic screening

Optimal Research and Procurement Application Scenarios for 1-(3-Chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea (CAS 898449-68-8)


MKLP-2/KIF20A Target Validation in Mitotic Cell Biology Research

Use CAS 898449-68-8 as a non-acrylonitrile MKLP-2 inhibitor in cell division studies. Its equivalent ATPase inhibitory potency to paprotrain (IC₅₀ basal = 1.35 μM; MT-stimulated = 0.83 μM) makes it suitable for inducing cytokinesis failure and binucleation in HeLa and other cancer cell lines, enabling mechanistic studies of the MKLP-2–Aurora B–survivin axis .

Structure–Activity Relationship (SAR) Exploration of the Paprotrain Urea Sub-Series

Procure CAS 898449-68-8 as a key intermediate scaffold for medicinal chemistry optimization. The urea core provides a distinct chemical starting point for further derivatization aimed at improving MKLP-2 selectivity over DYRK1A and other off-target kinases, as demonstrated by the SAR framework established in Labrière et al. (2016) .

Electrophile-Free Tool Compound for Redox-Sensitive or Cysteine-Profiling Assays

Deploy CAS 898449-68-8 in cellular assays where the electrophilic acrylonitrile group of paprotrain would confound results through non-specific cysteine modification. The urea scaffold eliminates Michael acceptor reactivity while preserving target engagement at MKLP-2, providing a cleaner pharmacological tool for redox biology and chemoproteomic studies .

Reference Compound for Benchmarking Next-Generation MKLP-2 Inhibitors

Use CAS 898449-68-8 as a reference standard in biochemical and cellular assays when developing or evaluating novel MKLP-2 inhibitors. Its well-defined biochemical IC₅₀ values provide a consistent benchmark against which improved analogs—such as the nanomolar-potency BKS0349 series—can be quantitatively compared .

Quote Request

Request a Quote for 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.